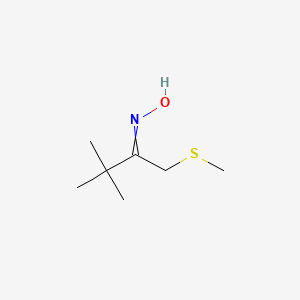

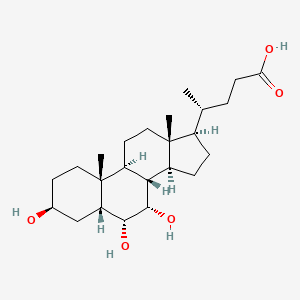

![molecular formula C53H71N9O15S B1234208 (3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1234208.png)

(3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BC-264 est un dérivé peptidique synthétique connu pour sa haute spécificité et affinité pour les récepteurs de la cholécystokinine B. Il est dérivé de l'octapeptide de la cholécystokinine et a été étudié de manière approfondie pour ses applications thérapeutiques potentielles, notamment dans les domaines de la neurobiologie et de la pharmacologie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de BC-264 implique plusieurs étapes, à partir de l'octapeptide de la cholécystokinine. Les modifications clés comprennent la sulfatation de la tyrosine N-terminale, la glycosylation de la norleucine et la méthylation des résidus de glycine et de norleucine. La dernière étape implique l'amidation de la phénylalanine C-terminale .

Sulfatation de la tyrosine :

Glycosylation de la norleucine : Ceci est réalisé en utilisant des donneurs de glycosyle en présence d'un catalyseur approprié.

Méthylation de la glycine et de la norleucine : La méthylation est généralement effectuée en utilisant de l'iodure de méthyle en présence d'une base telle que l'hydrure de sodium.

Amidation de la phénylalanine : La phénylalanine C-terminale est amidée en utilisant de l'ammoniac ou une amine en présence d'un agent de couplage tel que la carbodiimide.

Méthodes de production industrielle

La production industrielle de BC-264 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Des techniques telles que la chromatographie liquide haute performance sont utilisées pour la purification .

Analyse Des Réactions Chimiques

Types de réactions

BC-264 subit diverses réactions chimiques, notamment :

Oxydation : La tyrosine sulfatée peut subir une oxydation pour former des sulfoxydes ou des sulfones.

Réduction : La réduction du peptide peut conduire à la rupture des ponts disulfure s'ils sont présents.

Substitution : Le peptide peut subir des réactions de substitution, en particulier au niveau de la norleucine glycosylée et des résidus méthylés.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Agents réducteurs tels que le dithiothréitol ou le borohydrure de sodium.

Substitution : Divers nucléophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier la relation structure-activité de BC-264 .

Applications de la recherche scientifique

BC-264 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Investigated for its role in modulating cholecystokinin B receptors, which are involved in various physiological processes including anxiety and pain perception.

Médecine : Applications thérapeutiques potentielles dans le traitement des troubles anxieux et l'amélioration des fonctions cognitives.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs de la cholécystokinine B.

Mécanisme d'action

BC-264 exerce ses effets en se liant aux récepteurs de la cholécystokinine B, qui sont des récepteurs couplés aux protéines G. Cette liaison active des voies de signalisation intracellulaires impliquant l'adénosine monophosphate cyclique et la protéine kinase A, conduisant à diverses réponses physiologiques. La haute spécificité du peptide pour ces récepteurs en fait un outil précieux pour étudier la fonction des récepteurs et développer des thérapies ciblées .

Applications De Recherche Scientifique

BC-264 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating cholecystokinin B receptors, which are involved in various physiological processes including anxiety and pain perception.

Medicine: Potential therapeutic applications in treating anxiety disorders and enhancing cognitive functions.

Industry: Utilized in the development of new pharmacological agents targeting cholecystokinin B receptors.

Mécanisme D'action

BC-264 exerts its effects by binding to cholecystokinin B receptors, which are G-protein coupled receptors. This binding activates intracellular signaling pathways involving cyclic adenosine monophosphate and protein kinase A, leading to various physiological responses. The peptide’s high specificity for these receptors makes it a valuable tool for studying receptor function and developing targeted therapies .

Comparaison Avec Des Composés Similaires

BC-264 est comparé à d'autres agonistes des récepteurs de la cholécystokinine B tels que BC-197 et RB-400. Alors que BC-197 a des effets anxiogènes, BC-264 est connu pour sa capacité à améliorer l'attention et les processus de mémoire. Cette particularité fait de BC-264 un choix privilégié pour la recherche axée sur l'amélioration cognitive .

Liste des composés similaires

BC-197 : Un autre agoniste des récepteurs de la cholécystokinine B avec des effets anxiogènes.

Propriétés

Formule moléculaire |

C53H71N9O15S |

|---|---|

Poids moléculaire |

1106.2 g/mol |

Nom IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C53H71N9O15S/c1-7-9-20-42(62(6)51(71)41(56-45(64)30-43(54)63)28-34-31-55-37-19-15-14-18-36(34)37)50(70)58-40(29-46(65)66)47(67)57-38(26-32-16-12-11-13-17-32)48(68)60-44(21-10-8-2)61-49(69)39(59-52(72)76-53(3,4)5)27-33-22-24-35(25-23-33)77-78(73,74)75/h11-19,22-25,31,38-42,44,55H,7-10,20-21,26-30H2,1-6H3,(H2,54,63)(H,56,64)(H,57,67)(H,58,70)(H,59,72)(H,60,68)(H,61,69)(H,65,66)(H,73,74,75)/t38-,39-,40-,41-,42-,44-/m0/s1 |

Clé InChI |

LEXXPLMUWFLNAN-OZUMUDGSSA-N |

SMILES isomérique |

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CCCC)NC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)O)NC(=O)OC(C)(C)C)N(C)C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CC(=O)N |

SMILES canonique |

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)NC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)O)NC(=O)OC(C)(C)C)N(C)C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC(=O)N |

Synonymes |

BC 264 BC-264 Boc-Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycerol 3-(2-aminoethylphosphonate)](/img/structure/B1234126.png)

![4-bromo-N'-{[(3-methylphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B1234144.png)